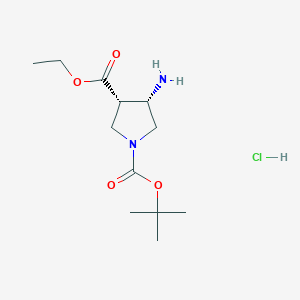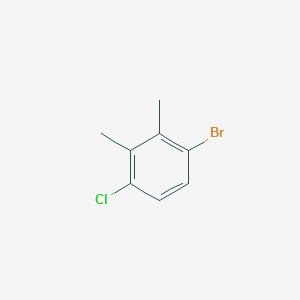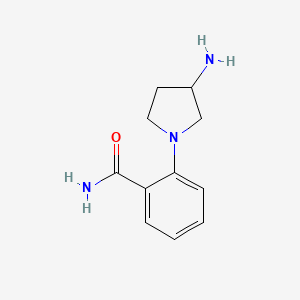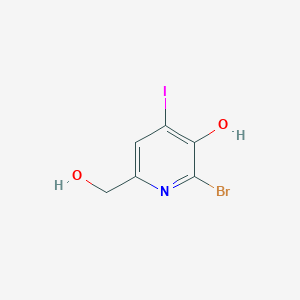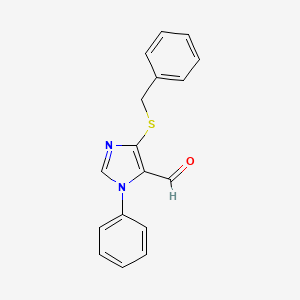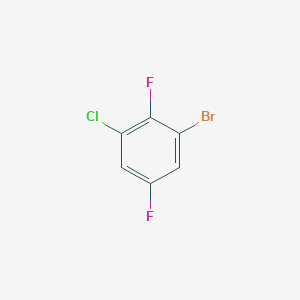
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(aminomethyl)indoline-1-carboxylate” is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is an N-substituted derivative of indoline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl indoline-1-carboxylate, a related compound, has been used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd . It has also been used in the preparation of allyl- and arylindolines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCc2ccccc12 . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure. Chemical Reactions Analysis
As a derivative of indoline, “this compound” could potentially participate in various chemical reactions. For example, tert-Butyl indoline-1-carboxylate has been used as a reactant in the preparation of substituted indolines and tetrahydroquinolines via a cycloaddition approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 83-84 °C/0.1 mmHg (lit.) and a melting point of 46-50 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Metal-Free Synthesis of Quinoxaline Derivatives
A facile protocol for the preparation of quinoxaline derivatives using tert-butyl carbazate as a coupling reagent demonstrates a metal- and base-free condition approach for synthesizing bioactive compounds, highlighting the utility of tert-butyl carbazate in eco-friendly synthesis processes (Xie et al., 2019).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are identified as versatile intermediates for the asymmetric synthesis of a wide range of highly enantioenriched amines. This methodology underscores the importance of tert-butyl groups in facilitating the synthesis of complex amino derivatives (Ellman et al., 2002).
Synthesis and Characterization of Novel Indoline Derivatives
A new indoline derivative, showcasing the tert-butyl group, was synthesized and characterized, providing insights into the structural aspects of such compounds. This work illustrates the significance of tert-butyl groups in the development of novel molecules with potential application in material science and drug development (Sharma et al., 2016).
Palladium-Catalyzed Synthesis of Indolines
Research on palladium-catalyzed C(sp3)-H amination to form indolines using tert-butyl derivatives highlights innovative approaches to synthesizing indoline scaffolds, crucial for pharmaceutical targets (Sun et al., 2019).
Fluorescent Chemosensors for Metal Ions
A study on the synthesis of a rhodamine-based compound with tert-butyl groups for sensing Zn2+ and Al3+ ions showcases the application of tert-butyl derivatives in the development of sensitive and selective chemosensors, contributing to advancements in environmental monitoring and diagnostic research (Roy et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, also known as 3-AMINOMETHYL-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is an N-substituted indoline derivative . Indoline derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as reactants in the preparation of aryl alkyl amines via alkylation reactions catalyzed by Pd .
Mode of Action
The interaction of this compound with its targets involves the formation of aryl alkyl amines via alkylation reactions . This process is catalyzed by Pd , leading to the creation of various biologically active compounds.
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of aryl alkyl amines . These amines play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s boiling point is 83-84 °c/01 mmHg (lit), and its melting point is 46-50 °C (lit) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
It’s known that indole derivatives, to which this compound belongs, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Eigenschaften
IUPAC Name |
tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRGVFQWIPNTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696013 | |
| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-24-6 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


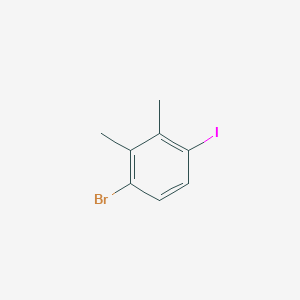
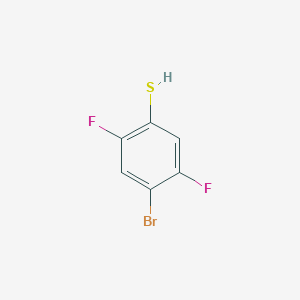
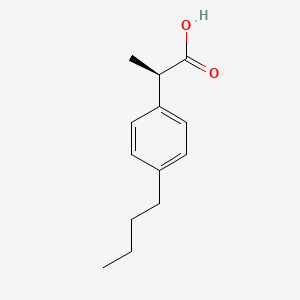

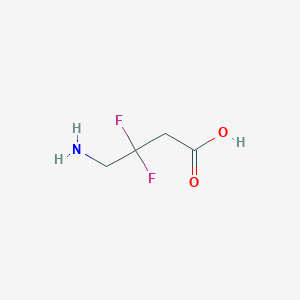
![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)
